

Technical Guide: Synthesis and Structural Characterization of 5-Octyl-alpha-Ketoglutarate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Octyl-alpha-ketoglutarate

CAS No.: 1616344-00-3

Cat. No.: B570053

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Executive Summary & Structural Logic

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is the cell-permeable ester derivative of alpha-ketoglutaric acid (aKG), a critical intermediate in the Krebs cycle. While aKG itself is hydrophilic and poorly permeable to plasma membranes, the esterification of the gamma-carboxyl group with a lipophilic octyl chain facilitates cellular entry. Once intracellular, ubiquitous cytosolic esterases hydrolyze the molecule, releasing free aKG to fuel metabolic pathways or regulate epigenetic enzymes (e.g., TET demethylases, Jumonji C-domain histone demethylases) and prolyl hydroxylases (PHDs).

Structural Distinction: The "5-Octyl" Specificity

It is critical to distinguish between the two possible mono-esters of alpha-ketoglutaric acid.

- 5-Octyl-aKG (Gamma-ester): The ester is formed at the C5 position (distal to the ketone). This is the thermodynamically stable and biologically active "prodrug" form used in literature (e.g., MacKenzie et al., 2007).

- 1-Octyl- α KG (Alpha-ester): The ester is formed at the C1 position (adjacent to the ketone). This isomer is chemically unstable due to the electron-withdrawing effect of the alpha-keto group, making the ester bond highly susceptible to spontaneous hydrolysis and decarboxylation.

Target Molecule Properties:

- IUPAC Name: 1-octyl 2-oxopentanedioate (Note: IUPAC naming priority can vary, but "5-octyl" denotes the gamma position relative to the alpha-keto acid core).
- Formula: $C_{13}H_{22}O_5$
- Molecular Weight: 258.31 g/mol
- Solubility: Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water.

Synthesis Protocol: Selective Gamma-Esterification

The synthesis relies on the electronic differentiation between the two carboxyl groups of 2-oxoglutaric acid. The C1-carboxyl (alpha) is electronically deactivated by the adjacent ketone and sterically hindered, while the C5-carboxyl (gamma) behaves as a typical aliphatic carboxylic acid. Therefore, acid-catalyzed Fischer esterification kinetically and thermodynamically favors the gamma-ester.

Reagents & Equipment

- Reactants: 2-Oxoglutaric acid (98%+), 1-Octanol (Anhydrous).
- Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated H_2SO_4 .
- Solvent: Toluene (HPLC grade) or Benzene (if permissible) for azeotropic water removal.
- Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stirrer, Silica gel column.

Step-by-Step Methodology

Step 1: Reaction Setup

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-oxoglutaric acid (5.0 g, 34.2 mmol) in Toluene (100 mL).
- Add 1-Octanol (4.45 g, 34.2 mmol, 1.0 equiv). Note: Use stoichiometric amounts to minimize di-ester formation.
- Add a catalytic amount of p-TsOH (0.3 g, ~5 mol%).
- Attach a Dean-Stark trap filled with toluene and a reflux condenser.

Step 2: Esterification (Reflux)

- Heat the mixture to vigorous reflux (oil bath ~120°C).
- Monitor water collection in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 3–5 hours).
- TLC Monitoring: Check reaction progress using 50% Ethyl Acetate/Hexane. Stain with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) and heat (aKG derivatives are not strongly UV active).
 - R_f values: Di-ester (High) > Mono-ester (Target, Medium) > Unreacted Acid (Baseline).

Step 3: Workup

- Cool the reaction mixture to room temperature.
- Concentrate the toluene solution under reduced pressure (Rotavap) to ~20 mL.
- Dilute with Ethyl Acetate (100 mL) and wash with:
 - Water (2 x 50 mL) to remove unreacted acid and catalyst.
 - Brine (1 x 50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude oil.

Step 4: Purification (Crucial) The crude oil will contain the target 5-octyl ester, trace 1-octyl ester, di-octyl ester, and unreacted octanol.

- Flash Chromatography: Silica gel (230-400 mesh).
- Eluent Gradient: Start with 10% EtOAc/Hexane (elutes di-ester and octanol)

Gradient to 50% EtOAc/Hexane (elutes target 5-octyl-aKG)

100% EtOAc (elutes unreacted acid).

- Collect fractions containing the mono-ester (verify by TLC). Evaporate solvent to yield a colorless to pale yellow viscous oil. It may solidify into a waxy solid upon storage at -20°C .

Structural Characterization (Self-Validation)

The following spectroscopic data validates the synthesis of the gamma isomer. The key diagnostic is the chemical shift of the glutarate backbone protons.

1H NMR Data (CDCl₃, 400 MHz)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Structural Assignment
Octyl-1	-OCH ₂ -	4.08	Triplet (Hz)	2H	Diagnostic for ester formation
Glutarate-3	-CH ₂ - (Alpha to ketone)	3.15	Triplet (Hz)	2H	Deshielded by ketone
Glutarate-4	-CH ₂ - (Alpha to ester)	2.65	Triplet (Hz)	2H	Diagnostic for gamma-ester*
Octyl-2	-CH ₂ - (Beta to O)	1.62	Multiplet	2H	Alkyl chain start
Octyl-3-7	-(CH ₂) ₅ -	1.20 – 1.40	Multiplet	10H	Bulk alkyl chain
Octyl-8	-CH ₃	0.88	Triplet	3H	Terminal methyl
Acid	-COOH	~11.0	Broad Singlet	1H	Alpha-carboxylic acid

Interpretation:

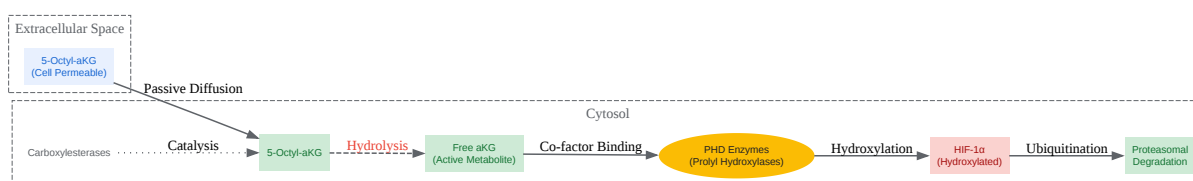
- If the product were the 1-octyl (alpha) ester, the triplet at 3.15 ppm would shift significantly upfield (losing the proximity to the free acid), and the triplet at 2.65 ppm would shift downfield.
- The integration of 2:2:2 for the core protons (OCH₂, C3-H, C4-H) confirms mono-esterification.

Mass Spectrometry

- ESI-MS (Negative Mode): m/z 257.1 $[M-H]^-$ (Calculated for $C_{13}H_{21}O_5^-$: 257.14).

Biological Mechanism of Action

The utility of 5-Octyl-aKG lies in its ability to bypass the SLC25A11 (mitochondrial) and plasma membrane transport bottlenecks.



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Figure 1: Mechanism of Action. 5-Octyl-aKG crosses the membrane via passive diffusion. Intracellular esterases cleave the octyl group, releasing aKG which activates Prolyl Hydroxylases (PHD), leading to the degradation of Hypoxia-Inducible Factor (HIF).

Stability & Handling

- **Hydrolysis Risk:** Like all alpha-keto acid derivatives, 5-Octyl-aKG is sensitive to moisture. The ester bond is relatively stable at neutral pH but hydrolyzes rapidly in basic conditions.
- **Storage:** Store neat oil/solid at -20°C under inert gas (Argon/Nitrogen).
- **In Solution:** Prepare fresh stock solutions in DMSO. Aqueous solutions (PBS/Media) should be prepared immediately before use, as the half-life in neutral buffer is limited (hours).

References

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